(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine is an organic compound characterized by its pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a 4-(N,N-dimethylsulfamoylphenyl) group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 2 and 4 can be introduced via selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the 4-(N,N-dimethylsulfamoylphenyl) Group: This step involves a nucleophilic aromatic substitution reaction where the pyrimidine ring is reacted with 4-(N,N-dimethylsulfamoyl)phenyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to reduce the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, deoxygenated compounds.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which (2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine exerts its effects involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of its potential use as a drug.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to therapeutic effects such as the suppression of tumor growth or bacterial proliferation.
Comparison with Similar Compounds
- (2,4)-Dihydroxy-5-(4-methylsulfamoylphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(4-ethylsulfamoylphenyl)pyrimidine
- (2,4)-Dihydroxy-5-(4-isopropylsulfamoylphenyl)pyrimidine
Comparison:
- Uniqueness: (2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine is unique due to the presence of the N,N-dimethylsulfamoyl group, which can impart different electronic and steric properties compared to other sulfonamide derivatives.
- Reactivity: The presence of the N,N-dimethylsulfamoyl group can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-15(2)20(18,19)9-5-3-8(4-6-9)10-7-13-12(17)14-11(10)16/h3-7H,1-2H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSARHJGAFNCHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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